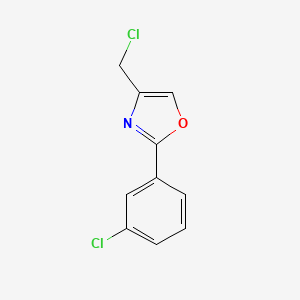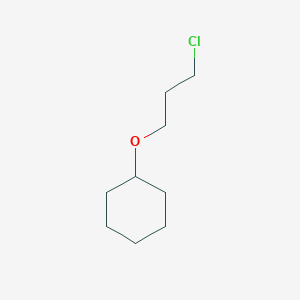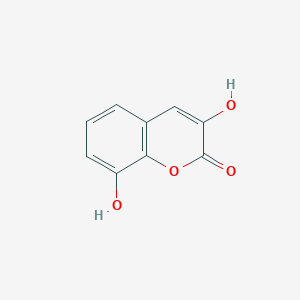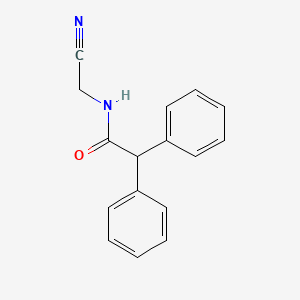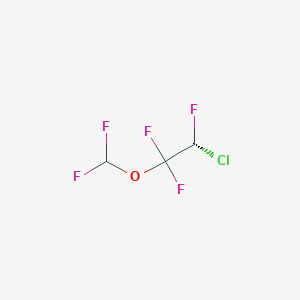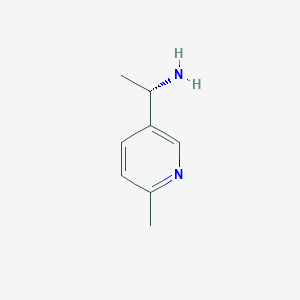
(s)-1-(6-Methylpyridin-3-yl)ethanamine
Vue d'ensemble
Description
(S)-1-(6-Methylpyridin-3-yl)ethanamine, also known as (S)-MPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of aromatic amines and has a molecular weight of 151.23 g/mol.
Mécanisme D'action
The mechanism of action of (S)-MPEA involves its binding to the 5-HT2C receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2C receptor by (S)-MPEA leads to the activation of intracellular signaling pathways, which ultimately leads to the regulation of feeding behavior and energy balance.
Biochemical and Physiological Effects:
(S)-MPEA has been shown to have several biochemical and physiological effects, including the regulation of food intake, body weight, and glucose homeostasis. Studies have shown that (S)-MPEA administration leads to a decrease in food intake and body weight in animal models, which suggests its potential use as an anti-obesity agent. Additionally, (S)-MPEA has been shown to improve glucose tolerance and insulin sensitivity in animal models, which makes it a promising candidate for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-MPEA in lab experiments is its high selectivity for the 5-HT2C receptor, which makes it a valuable tool compound for studying the role of this receptor in various physiological processes. Additionally, (S)-MPEA has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using (S)-MPEA is its potential toxicity, which requires careful handling and administration.
Orientations Futures
There are several future directions for the research on (S)-MPEA. One potential direction is the development of (S)-MPEA analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the role of the 5-HT2C receptor in other physiological processes, such as mood regulation and addiction. Additionally, (S)-MPEA could be used in combination with other compounds for the treatment of metabolic disorders and other diseases.
Applications De Recherche Scientifique
(S)-MPEA has been used in various research applications, including drug discovery, neuroscience, and medicinal chemistry. It has been shown to have potential as a selective serotonin 5-HT2C receptor agonist, which makes it a promising candidate for the treatment of obesity and other metabolic disorders. Additionally, (S)-MPEA has been used as a tool compound for studying the role of 5-HT2C receptors in the regulation of feeding behavior and energy balance.
Propriétés
IUPAC Name |
(1S)-1-(6-methylpyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTIIUKSLNSXKM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





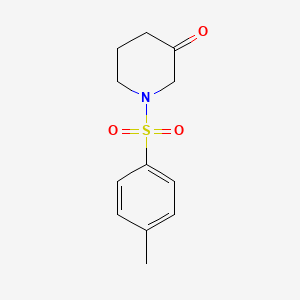
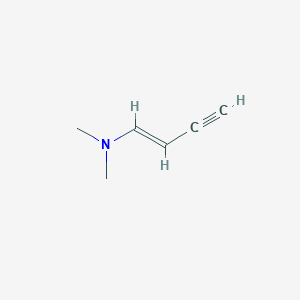

![2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3368894.png)
